3-[(5-chloro-2-methylphenyl)amino]-2-benzofuran-1(3H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-chloro-2-methylphenyl)amino]-1,3-dihydro-2-benzofuran-1-one involves several steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Chloro-2-methylphenyl)amino]-1,3-dihydro-2-benzofuran-1-one undergoes several types of chemical reactions:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Methoxy derivatives.
Scientific Research Applications
3-[(5-Chloro-2-methylphenyl)amino]-1,3-dihydro-2-benzofuran-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(5-chloro-2-methylphenyl)amino]-1,3-dihydro-2-benzofuran-1-one involves the inhibition of prostaglandin synthesis by blocking the enzyme cyclooxygenase (COX). This inhibition reduces the formation of prostaglandins, which are mediators of inflammation and pain . Additionally, the compound promotes the degradation of an essential transcription factor, thereby interfering with the synthesis of β-amyloid precursor protein and reducing the formation of Aβ peptides .
Comparison with Similar Compounds
Similar Compounds
Anthranilic Acid: The parent compound of tolfenamic acid, used in the synthesis of various derivatives.
Flufenamic Acid: Another NSAID with similar anti-inflammatory properties but different chemical structure.
Mefenamic Acid: Similar in structure and function, used for pain relief and inflammation.
Uniqueness
3-[(5-Chloro-2-methylphenyl)amino]-1,3-dihydro-2-benzofuran-1-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct pharmacological properties. Its ability to inhibit prostaglandin synthesis and promote the degradation of transcription factors makes it a valuable compound in both medicinal and industrial applications .
Properties
Molecular Formula |
C15H12ClNO2 |
---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
3-(5-chloro-2-methylanilino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12ClNO2/c1-9-6-7-10(16)8-13(9)17-14-11-4-2-3-5-12(11)15(18)19-14/h2-8,14,17H,1H3 |
InChI Key |
PHIJICDQJGQSRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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